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Executive Summary

Cyanovirin-N (CV-N) is a potent antiviral protein originally isolated from the cyanobacterium
Nostoc ellipsosporum.[1][2][3] This 11-kDa lectin demonstrates broad-spectrum activity against
a range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Influenza,
Ebola, and SARS-CoV-2.[2][4][5][6][7] Its mechanism of action is centered on its ability to bind
with high affinity to specific high-mannose oligosaccharides present on viral envelope
glycoproteins.[2][8] By targeting these conserved glycan structures, CV-N effectively
neutralizes viruses by inhibiting their entry into host cells. This document provides a
comprehensive technical overview of the CV-N interaction with viral glycoproteins, summarizing
key quantitative data, detailing relevant experimental protocols, and visualizing the underlying
mechanisms and workflows.

Introduction to Cyanovirin-N

Cyanovirin-N is a unique protein characterized by a sequence of 101 amino acids and a
structure containing two homologous domains (A and B), each possessing a carbohydrate-
binding site.[5][9] The protein can exist as a monomer with two binding sites or as a domain-
swapped dimer with four binding sites, a feature crucial for its multivalent interactions and
potent antiviral activity.[5][8] CV-N is exceptionally stable, resisting degradation by heat,
denaturants, and organic solvents, which enhances its potential as a therapeutic agent,
particularly as a topical microbicide.[1][3][10]
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Mechanism of Action: A Glycan-Centric Approach

The antiviral function of CV-N is mediated through high-affinity interactions with the glycan
shield of viral envelope proteins.[8] This interaction is highly specific, primarily targeting high-
mannose oligosaccharides, such as Mana(1 - 2)Man disaccharides and specifically the
MansGIcNAcz (D1D3 isomer) and ManeGIcNAc: structures.[11][12] By binding to these
glycans, CV-N physically obstructs the viral glycoproteins from engaging with their host cell
receptors, thereby preventing viral attachment and fusion.

Interaction with HIV Envelope Glycoproteins (gp120 and
gp4l)

CV-N's anti-HIV activity is its most extensively studied characteristic. It potently neutralizes a
wide array of HIV-1, HIV-2, and SIV strains.[1][3][13]

e Binding Target: The primary targets on the HIV envelope are the heavily glycosylated surface
protein gp120 and, to a lesser extent, the transmembrane protein gp41.[2][4][14][15]

» Binding Specificity: CV-N binds with nanomolar affinity to the high-mannose glycans on
gp120.[11] This interaction partially overlaps with the binding site of the broadly neutralizing
antibody 2G12, which also recognizes a glycan-dependent epitope.[1][13][14]

e Inhibition of Entry: By binding to gp120, CV-N impairs the glycoprotein's ability to engage
with the primary cellular receptor, CD4.[13][16] It blocks both CD4-dependent and -
independent binding of gp120 to target cells and inhibits the conformational changes
required for subsequent interaction with co-receptors like CXCR4 or CCR5.[1][17][18] This
ultimately prevents the fusion of the viral and cellular membranes, aborting the infection at its
earliest stage.[16][18]

Interaction with Influenza Virus Hemagglutinin (HA)

CV-N shows potent activity against a wide variety of influenza A and B virus strains, including
those resistant to neuraminidase inhibitors.[4][19]

e Binding Target: The molecular target for CV-N on the influenza virus is the hemagglutinin
(HA) glycoprotein.[4][19]
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e Mechanism: CV-N binds to high-mannose oligosaccharides on the HA1 subunit of the
hemagglutinin protein.[20] This interaction prevents the virus from binding to sialic acid
receptors on the surface of host cells, thus blocking viral entry. The sensitivity of influenza
strains to CV-N is directly correlated with the presence of specific glycosylation sites on their
HA proteins.[20]

Interaction with Other Viral Glycoproteins

The broad applicability of CV-N is demonstrated by its activity against other significant
enveloped viruses.

e Ebola Virus (EBOV): CV-N inhibits Ebola virus infection by binding to high-mannose
oligosaccharides on the viral surface glycoprotein GP1,2.[7] This interaction blocks viral entry
and has shown protective effects in both in vitro and in vivo models.[7][21]

o Hepatitis C Virus (HCV): The highly glycosylated envelope proteins of HCV are also targets
for CV-N. It inhibits HCV infectivity by binding to these glycoproteins and blocking the
interaction between the E2 protein and its cellular receptor, CD81.[22]

e SARS-CoV-2: CV-N can neutralize SARS-CoV-2, including variants of concern, by
selectively targeting specific high-mannose oligosaccharides on the Spike (S) glycoprotein,
outside of the primary receptor-binding domain (RBD).[6]

Quantitative Analysis of CV-N Interactions

The efficacy of CV-N is quantified by its binding affinity (dissociation constant, Kd) to viral
glycoproteins and its antiviral potency (half-maximal inhibitory or effective concentrations,
ICs0/EC5s0).
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Viral

Binding Affinity

Experimental

) CV-N Variant Reference

Glycoprotein (Kd) Method
Isothermal
Titration

HIV-1 sgpl120 Wild-Type 2-45nM Calorimetry (ITC) [15]
/ Optical
Biosensor

. ITC / Optical

HIV-1 sgp41l Wild-Type 606 nM ) [15]
Biosensor
Surface Plasmon

Influenza HA Wild-Type 5.7 nM Resonance [23]
(SPR)

Influenza HA Dimeric CVN2 2.7nM SPR [23][24]

Ebola GP1,2 Wild-Type 34 nM SPR [23]

Ebola GP1,2 Dimeric CVN2 26 nM SPR [23]

SARS-CoV-2 _ N

) Wild-Type 15 nM Not Specified [6]
Spike
SARS-CoV-2 )
) Wild-Type 18.6 uM SPR [23]

Spike

Table 1:

Summary of

binding affinities

of Cyanovirin-N

to various viral

glycoproteins.

Note the

variability in

reported SARS-

CoV-2 Spike

affinity, which

may depend on

experimental
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conditions or

specific protein

constructs.
Antiviral
Virus Strain / Type Potency (ECso/  Cell Line Reference
ICs0)
_ _ 0.004 - 0.04
Influenza A & B Multiple Strains MDCK [41[19]
pg/mL (ECso)
HIV-1 B 0.7 nM (ICso0) Not Specified [5]
2.08+0.35 nM
HIV-1 1B C8166 [25]
(ICs0)
2.26 pg/mL (ICso,
HSV-1 SM44 _ _ Vero [26]
pre-infection)
Ebola Zaire (GP- ~40-60 nmol/L
N/A HelLa [21]
pseudotyped) (ECs0)
Marburg (GP- ~6-25 nmol/L
N/A Hela [21]
pseudotyped) (ECs0)
Wuhan Strain
SARS-CoV-2 . ~100 nM (ECso) HEK 293-ACE2 [6]
(pseudovirus)
B.1.1
SARS-CoV-2 o 89.8 nM (ICso) Vero [6]
(replicating)
Table 2:
Summary of the
in vitro antiviral
activity of
Cyanovirin-N
against a range
of viruses.
Key Experimental Protocols
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The characterization of CV-N's interaction with viral glycoproteins relies on a suite of
biophysical and virological assays.

Surface Plasmon Resonance (SPR)

SPR is utilized to measure the real-time binding kinetics and affinity between CV-N and
immobilized viral glycoproteins.[23]

o Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium
dissociation constant (Kd).

o Methodology:

o Immobilization: A purified viral glycoprotein (e.g., recombinant HA or gp120) is covalently
immobilized onto the surface of a sensor chip (e.g., CM5 chip).

o Analyte Injection: A series of concentrations of CV-N (analyte) in a suitable running buffer
(e.g., HBS-EP) are flowed over the sensor surface.

o Detection: The change in the refractive index at the surface, which is proportional to the
mass of CV-N binding to the immobilized glycoprotein, is measured in real-time and
recorded as a sensorgram.

o Regeneration: A regeneration solution (e.g., low pH glycine) is injected to dissociate the
bound CV-N, preparing the surface for the next cycle.

o Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1
Langmuir) to calculate ka, kd, and Kd (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a
complete thermodynamic profile of the binding event.[11][27][28]

o Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (AH) and
entropy (AS) of the interaction.

o Methodology:
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o Sample Preparation: A solution of the viral glycoprotein is placed in the sample cell of the
calorimeter. A concentrated solution of CV-N is loaded into the titration syringe.

o Titration: A series of small, precise injections of the CV-N solution are made into the
sample cell containing the glycoprotein.

o Heat Measurement: The instrument measures the minute heat changes (either exothermic
or endothermic) that occur upon each injection as the binding reaction reaches
equilibrium.[28] A reference cell containing buffer is used to subtract the heat of dilution.

o Data Analysis: The heat released or absorbed per injection is plotted against the molar
ratio of CV-N to glycoprotein. This binding isotherm is then fitted to a binding model to
derive the thermodynamic parameters: Kd, n, and AH. Gibbs free energy (AG) and
entropy (AS) can then be calculated.[27]

Viral Neutralization Assay (Plaque Reduction Assay)

This assay determines the concentration of CV-N required to inhibit the infection of susceptible
cells by a replication-competent virus.

» Objective: To determine the ICso or ECso value of CV-N for a specific virus.
o Methodology:

o Virus Pre-incubation: A constant amount of virus is pre-incubated with serial dilutions of
CV-N for a set period (e.g., 1 hour at 37°C) to allow for binding.

o Infection: Confluent monolayers of susceptible host cells (e.g., MDCK for influenza, Vero
for SARS-CoV-2) are infected with the CV-N/virus mixtures.

o Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells
are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to
prevent the spread of progeny virus through the medium. This ensures that new infections
are localized, leading to the formation of distinct plaques.

o Plaque Visualization: After several days of incubation, the cells are fixed and stained (e.g.,
with crystal violet). Each plague represents an area of cell death initiated by a single
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infectious virus patrticle.

o Quantification: The number of plaques in wells treated with CV-N is counted and
compared to the number in untreated control wells. The concentration of CV-N that
reduces the number of plaques by 50% is determined as the ICso.

Visualizing CV-N's Mechanism and Workflows

Diagrams created using the DOT language provide clear visual representations of complex
biological processes and experimental designs.
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Caption: Mechanism of CV-N mediated inhibition of HIV-1 entry.
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Caption: Generalized workflow for evaluating CV-N antiviral activity.

Conclusion and Future Directions

Cyanovirin-N represents a compelling antiviral candidate due to its potent mechanism of action,
which targets conserved glycan structures on a wide array of viral envelope glycoproteins. This
approach of targeting the "glycan shield" is a promising strategy for developing broad-spectrum
antivirals that may be less susceptible to viral escape mutations affecting the protein backbone
of glycoproteins. Future research will likely focus on engineering CV-N variants with enhanced
affinity and specificity, optimizing delivery methods for clinical applications, and further
exploring its efficacy against emerging and re-emerging enveloped viruses. The detailed
understanding of its interaction with viral glycoproteins, as outlined in this guide, provides a
solid foundation for these next-generation drug development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cyanovirin-N, a Potent Human Immunodeficiency Virus-Inactivating Protein, Blocks both
CD4-Dependent and CD4-Independent Binding of Soluble gp120 (sgp120) to Target Cells,
Inhibits sCD4-Induced Binding of sgp120 to Cell-Associated CXCR4, and Dissociates Bound
sgp120 from Target Cells - PMC [pmc.ncbi.nim.nih.gov]

e 2. Cyanovirin-N - Wikipedia [en.wikipedia.org]

e 3. journals.asm.org [journals.asm.org]

e 4. Potent anti-influenza activity of cyanovirin-N and interactions with viral hemagglutinin -
PubMed [pubmed.ncbi.nim.nih.gov]

¢ 5. Anti-HIV Activity of Defective Cyanovirin-N Mutants Is Restored by Dimerization - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. pnas.org [pnas.org]

e 7. Cyanovirin-N binds to the viral surface glycoprotein, GP1,2 and inhibits infectivity of Ebola
virus - PubMed [pubmed.ncbi.nlm.nih.gov]

» 8. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed
[pubmed.ncbi.nim.nih.gov]

e 9. gosset.ai [gosset.al]

» 10. Discovery of cyanovirin-N, a novel human immunodeficiency virus-inactivating protein
that binds viral surface envelope glycoprotein gp120: potential applications to microbicide
development - PMC [pmc.ncbi.nim.nih.gov]

e 11. The potent anti-HIV protein cyanovirin-N contains two novel carbohydrate binding sites
that selectively bind to Man(8) D1D3 and Man(9) with nanomolar affinity: implications for
binding to the HIV envelope protein gp120 - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. Mannosylated hemagglutinin peptides bind cyanovirin-N independent of disulfide-bonds
in complementary binding sites - PMC [pmc.ncbi.nim.nih.gov]

e 13. Cyanovirin-N binds to gp120 to interfere with CD4-dependent human immunodeficiency
virus type 1 virion binding, fusion, and infectivity but does not affect the CD4 binding site on

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1171493?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC90353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90353/
https://en.wikipedia.org/wiki/Cyanovirin-N
https://journals.asm.org/doi/10.1128/aac.41.7.1521
https://pubmed.ncbi.nlm.nih.gov/12878514/
https://pubmed.ncbi.nlm.nih.gov/12878514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2857066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2857066/
https://www.pnas.org/doi/10.1073/pnas.2214561120
https://pubmed.ncbi.nlm.nih.gov/12719006/
https://pubmed.ncbi.nlm.nih.gov/12719006/
https://pubmed.ncbi.nlm.nih.gov/12678493/
https://pubmed.ncbi.nlm.nih.gov/12678493/
https://gosset.ai/targets/cyanovirin-n/
https://pmc.ncbi.nlm.nih.gov/articles/PMC163952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC163952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC163952/
https://pubmed.ncbi.nlm.nih.gov/11457139/
https://pubmed.ncbi.nlm.nih.gov/11457139/
https://pubmed.ncbi.nlm.nih.gov/11457139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9050506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9050506/
https://pubmed.ncbi.nlm.nih.gov/10196334/
https://pubmed.ncbi.nlm.nih.gov/10196334/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

gp120 or soluble CD4-induced conformational changes in gp120 - PubMed
[pubmed.ncbi.nim.nih.gov]

e 14. pubs.acs.org [pubs.acs.org]

e 15. Analysis of the interaction between the HIV-inactivating protein cyanovirin-N and soluble
forms of the envelope glycoproteins gp120 and gp41 - PubMed [pubmed.ncbi.nim.nih.gov]

e 16. journals.asm.org [journals.asm.org]
e 17. | BioWorld [bioworld.com]

o 18. Multiple Antiviral Activities of Cyanovirin-N: Blocking of Human Immunodeficiency Virus
Type 1 gp120 Interaction with CD4 and Coreceptor and Inhibition of Diverse Enveloped
Viruses - PMC [pmc.ncbi.nim.nih.gov]

e 19. Potent Anti-Influenza Activity of Cyanovirin-N and Interactions with Viral Hemagglutinin -
PMC [pmc.ncbi.nlm.nih.gov]

e 20. Treatment of influenza A (H1N1) virus infections in mice and ferrets with cyanovirin-N -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 21. In vitro evaluation of cyanovirin-N antiviral activity, by use of lentiviral vectors
pseudotyped with filovirus envelope glycoproteins - PubMed [pubmed.ncbi.nim.nih.gov]

e 22. Cyanovirin-N inhibits hepatitis C virus entry by binding to envelope protein glycans -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 23. Engineering Antiviral Agents via Surface Plasmon Resonance [jove.com]

e 24. Cyanovirin-N Binds Viral Envelope Proteins at the Low-Affinity Carbohydrate Binding Site
without Direct Virus Neutralization Ability - PMC [pmc.ncbi.nim.nih.gov]

o 25. researchgate.net [researchgate.net]

e 26. Antiviral activity of recombinant cyanovirin-N against HSV-1 - PubMed
[pubmed.ncbi.nim.nih.gov]

e 27. creative-biostructure.com [creative-biostructure.com]
o 28. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

 To cite this document: BenchChem. [A Technical Guide to the Interaction of Cyanovirin-N
with Viral Envelope Glycoproteins]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1171493#cyanovirin-n-interaction-with-viral-
envelope-glycoproteins]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10196334/
https://pubmed.ncbi.nlm.nih.gov/10196334/
https://pubs.acs.org/doi/10.1021/ja004040e
https://pubmed.ncbi.nlm.nih.gov/11040045/
https://pubmed.ncbi.nlm.nih.gov/11040045/
https://journals.asm.org/doi/10.1128/jvi.73.5.4360-4371.1999
https://www.bioworld.com/articles/556267-mechanism-of-action-of-hiv-inactivating-protein-cyanovirin-n-explored?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC111976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC111976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC111976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC166092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC166092/
https://pubmed.ncbi.nlm.nih.gov/18601954/
https://pubmed.ncbi.nlm.nih.gov/18601954/
https://pubmed.ncbi.nlm.nih.gov/15073681/
https://pubmed.ncbi.nlm.nih.gov/15073681/
https://pubmed.ncbi.nlm.nih.gov/16809348/
https://pubmed.ncbi.nlm.nih.gov/16809348/
https://www.jove.com/t/63541/engineering-antiviral-agents-via-surface-plasmon-resonance
https://pmc.ncbi.nlm.nih.gov/articles/PMC8231982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8231982/
https://www.researchgate.net/figure/Summary-of-IC-50-and-CC-50-of-native-rCVN-against-HIV-1-IIIB-and-HSV-1_tbl1_26312457
https://pubmed.ncbi.nlm.nih.gov/21221922/
https://pubmed.ncbi.nlm.nih.gov/21221922/
https://www.creative-biostructure.com/coronavirus/isothermal-titration-calorimetry-itc-p36.htm
https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2022.906668/full
https://www.benchchem.com/product/b1171493#cyanovirin-n-interaction-with-viral-envelope-glycoproteins
https://www.benchchem.com/product/b1171493#cyanovirin-n-interaction-with-viral-envelope-glycoproteins
https://www.benchchem.com/product/b1171493#cyanovirin-n-interaction-with-viral-envelope-glycoproteins
https://www.benchchem.com/product/b1171493#cyanovirin-n-interaction-with-viral-envelope-glycoproteins
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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